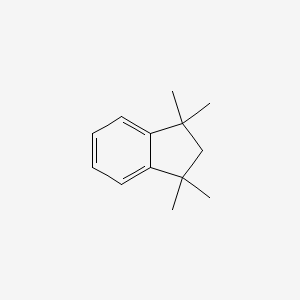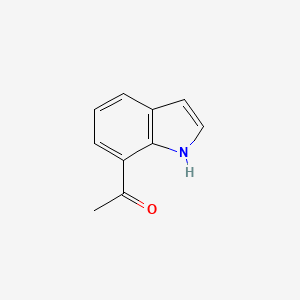
1-(1H-indol-7-yl)ethanone
Vue d'ensemble
Description
“1-(1H-indol-7-yl)ethanone” is also known as "Ethanone, 1-(1H-indol-7-yl)- (9CI)" . It is a compound with the molecular formula C10H9NO and a molecular weight of 159.18 .
Synthesis Analysis
The synthesis of indole derivatives, including “1-(1H-indol-7-yl)ethanone”, often involves the condensation of specific precursors . For instance, the condensation of 4-(2-(1H-indol-1-yl)-2-oxoethoxy) benzaldehyde with substituted aniline in ethanol in the presence of a catalytic quantity of glacial acetic acid can yield new indole derivatives .
Molecular Structure Analysis
The molecular structure of “1-(1H-indol-7-yl)ethanone” consists of a ten-membered ring system with a ketone functional group . The average mass of the molecule is 159.185 Da, and the monoisotopic mass is 159.068420 Da .
Chemical Reactions Analysis
Indole derivatives, including “1-(1H-indol-7-yl)ethanone”, exhibit wide-ranging biological activity . They are often involved in various chemical reactions, including electrophilic substitution, due to the excessive π-electrons delocalization .
Physical And Chemical Properties Analysis
“1-(1H-indol-7-yl)ethanone” has a melting point of 65-66 °C and a boiling point of 155 °C at a pressure of 2 Torr . The compound has a predicted density of 1.193±0.06 g/cm3 .
Applications De Recherche Scientifique
Pharmaceutical Research COX-2 Inhibition
Indole derivatives, including compounds like 1-(1H-indol-7-yl)ethanone, are often explored for their potential pharmaceutical applications. One such application is the inhibition of the cyclooxygenase-2 (COX-2) enzyme, which plays a significant role in inflammation and pain. Researchers synthesize new indole derivatives and perform molecular docking studies to estimate their drug-like nature and potential as COX-2 inhibitors .
Antiviral Activity Anti-HIV Research
Indole derivatives have been reported to possess antiviral properties, with studies focusing on their efficacy against HIV-1. Novel indolyl derivatives are synthesized and subjected to molecular docking studies to assess their potential as anti-HIV agents .
Antitubercular Activity
Compounds derived from indole have been investigated for their antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis. These studies involve the synthesis of new derivatives and evaluation of their in vitro activity in both active and dormant states .
Cheminformatics Bioactive Chemical Space Expansion
Synthetic efforts towards complex natural product scaffolds that include indole moieties aim at expanding the bioactive chemical space. An orthogonal cheminformatics-based approach is utilized to predict potential biological activities for synthetic bis-indole alkaloids inspired by natural products .
Antitumor Potential
Indole-containing compounds are synthesized and evaluated for their antitumor potential against various cell lines. This includes assessing the efficacy of synthesized compounds as antitumor agents in comparison to established treatments like Fluorouracil .
Mécanisme D'action
Target of Action
The primary target of the compound “1-(1H-indol-7-yl)ethanone” is the Cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the inflammatory response in the body. It is responsible for the production of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever .
Mode of Action
The compound “1-(1H-indol-7-yl)ethanone” interacts with the COX-2 enzyme by binding to it, thereby inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, resulting in reduced inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway , which is responsible for the production of prostaglandins . By inhibiting the COX-2 enzyme, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins. This results in downstream effects such as reduced inflammation and pain .
Result of Action
The inhibition of the COX-2 enzyme by “1-(1H-indol-7-yl)ethanone” leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain, demonstrating the compound’s anti-inflammatory and analgesic efficacy .
Orientations Futures
Indole derivatives, including “1-(1H-indol-7-yl)ethanone”, continue to attract attention from the international chemical community due to their wide-ranging biological activity . New methodologies for the construction of this heteroaromatic ring continue to be developed . There is still room for improvement in the field of indole synthesis, particularly in expanding the chemical space that is easily accessible .
Propriétés
IUPAC Name |
1-(1H-indol-7-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7(12)9-4-2-3-8-5-6-11-10(8)9/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFCCDMOVSQLQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00548957 | |
| Record name | 1-(1H-Indol-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-7-yl)ethanone | |
CAS RN |
104019-20-7 | |
| Record name | 1-(1H-Indol-7-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104019-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1H-Indol-7-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00548957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-methylimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1315619.png)
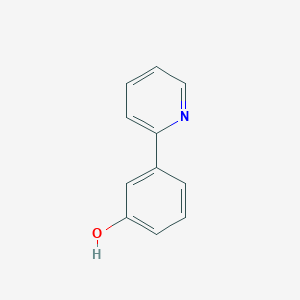
![2-[1-(4-Chlorophenyl)ethoxy]ethan-1-ol](/img/structure/B1315623.png)
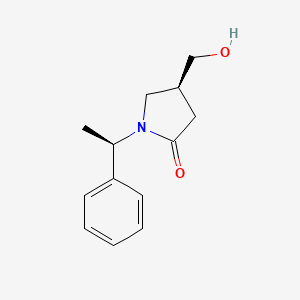
![1-Benzyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315632.png)
![1-Allyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1315633.png)
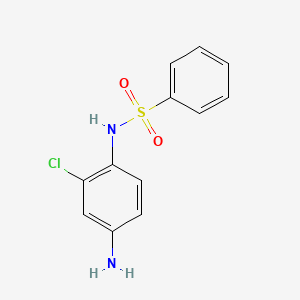

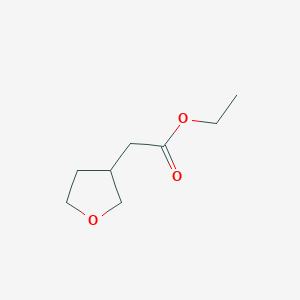

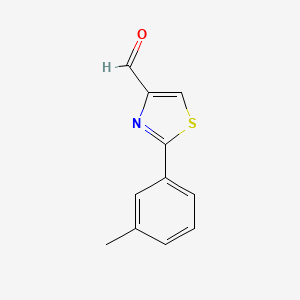
![2,2-Dimethyl-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B1315651.png)
